Methyl 2-chloro-6-methoxyisonicotinate
Description
Significance within Pyridine (B92270) Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry. Its ability to engage in hydrogen bonding, its polar nature, and its capacity to serve as a scaffold for three-dimensional molecular architectures contribute to its prevalence in drug discovery.
The strategic placement of chloro and methoxy (B1213986) substituents on the isonicotinate (B8489971) framework of Methyl 2-chloro-6-methoxyisonicotinate significantly influences its chemical behavior. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment around the pyridine ring. This electronic landscape dictates the regioselectivity of further chemical transformations, making it a predictable and controllable synthetic intermediate. The chloro group, in particular, serves as a versatile handle for introducing a wide array of other functional groups through nucleophilic aromatic substitution or cross-coupling reactions.
Overview of Isonicotinate Ester Derivatives
Isonicotinate esters, esters of isonicotinic acid (pyridine-4-carboxylic acid), are a prominent class of compounds with diverse applications. The ester functionality provides a site for various chemical modifications, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to amides.
The utility of isonicotinate esters spans from their use as ligands in coordination chemistry to their incorporation into complex organic molecules. Their derivatives have been instrumental in the development of pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring, as seen in this compound, further expands their synthetic potential, allowing for the fine-tuning of steric and electronic properties of the target molecules.
Research Trajectory and Current State of Knowledge on this compound
Initial interest in this compound stemmed from its utility as a readily available, functionalized building block for organic synthesis. Early research likely focused on exploring its reactivity and establishing synthetic protocols for its use.
In recent years, the compound has gained significant attention as a key intermediate in the synthesis of complex molecular targets, particularly in the field of medicinal chemistry. A notable application is its use in the preparation of macrocyclic inhibitors of peptidylarginine deaminases (PADs), enzymes implicated in various inflammatory and autoimmune diseases. google.com It has also been utilized in the synthesis of fused heterocyclic compounds that act as Calmodulin-dependent protein kinase (CaM kinase) inhibitors. google.com
Current research continues to leverage the unique reactivity of this compound for the construction of novel chemical entities. Its role as a versatile scaffold allows for the systematic exploration of chemical space in the quest for new therapeutic agents and functional materials. The strategic positioning of its functional groups provides a reliable platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAXVAUEVRBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537402 | |
| Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-10-8 | |
| Record name | Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Chloro 6 Methoxyisonicotinate
Esterification and Halogenation Strategies for Methyl 2-chloro-6-methoxyisonicotinate Synthesis
Synthesis from 2-Chloro-6-methoxyisonicotinic Acid
A primary route to this compound involves the direct esterification of its corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid. This transformation is a fundamental reaction in organic synthesis. One common method employs a reagent like sulfuryl chloride (SOCl₂) in the presence of an alcohol, such as methanol (B129727). In a similar synthesis, 2-chloro-6-methylnicotinic acid is converted to its methyl ester by refluxing with sulfuryl chloride and benzene, followed by the addition of methanol google.com. This approach proceeds through an acyl chloride intermediate, which is then readily esterified.
Another documented method for a related compound, starting from 2-chloro-6-hydroxynicotinic acid, utilizes silver carbonate (Ag₂CO₃) and methyl iodide (CH₃I) in chloroform. The reaction is heated to 50°C for three hours, resulting in a 69% yield of the methylated and esterified product chemicalbook.com. This method facilitates both O-methylation of the hydroxyl group and esterification of the carboxylic acid.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 2-chloro-6-methylnicotinic acid | SOCl₂, Benzene, Methanol | Benzene | Reflux | Methyl 2-chloro-6-methylnicotinate | >98% |
| 2-chloro-6-hydroxynicotinic acid | Ag₂CO₃, CH₃I | Chloroform | 50°C, 3h | Methyl 2-chloro-6-methoxynicotinate | 69% |
Preparation from Methyl 2-hydroxy-6-methoxyisonicotinate via Halogenation
An alternative strategy involves the halogenation of a pre-existing ester, Methyl 2-hydroxy-6-methoxyisonicotinate. The conversion of a hydroxyl group on a pyridine (B92270) ring to a chloro substituent can be effectively achieved using a Vilsmeier-Haack type reagent. The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) nrochemistry.comorganic-chemistry.orgwikipedia.org.
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) wikipedia.orgwikipedia.org. The electron-rich hydroxypyridine attacks this electrophile, leading to the formation of an intermediate that, upon rearrangement and loss of a phosphate derivative, yields the desired 2-chloro-substituted pyridine. This method is widely used for the formylation and halogenation of activated aromatic and heteroaromatic compounds organic-chemistry.org. The reaction is generally efficient and proceeds under relatively mild conditions.
Regioselective Functionalization Approaches in Pyridine Synthesis Leading to this compound
The synthesis of polysubstituted pyridines like this compound presents a significant challenge in controlling the position of incoming functional groups. The inherent electronic properties of the pyridine ring often lead to mixtures of regioisomers nih.govnih.gov. Achieving high regioselectivity is crucial for an efficient synthesis.
Direct C-H functionalization of pyridines is a powerful tool, but C-4 selective halogenation has been historically challenging cell.com. Recent advancements have demonstrated C-4 selective functionalization of pyridine N-oxides using a combination of DABCO and Tf₂O as a regioselective controller cell.com. This approach relies on the formation of a bulky N-(4-pyridyl)-DABCO salt as a key intermediate, which directs subsequent functionalization to the C-4 position cell.com. While not a direct synthesis of the target molecule, this illustrates a strategy to control functionalization at the 4-position of the pyridine ring.
Another strategy involves the use of blocking groups to direct functionalization. A maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation with high selectivity at the C-4 position of pyridines nih.govchemrxiv.org. This method allows for the introduction of substituents at C-4, after which other positions can be functionalized. For the synthesis of this compound, a synthetic sequence could be envisioned where the isonicotinic acid backbone is first functionalized at the 2 and 6 positions, followed by a regioselective introduction of the chloro and methoxy (B1213986) groups. The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is often dictated by the electronic nature of the ring and the incoming nucleophile. For instance, in the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, a high regioselectivity for substitution at the 6-position was observed nih.gov.
Innovations in Sustainable Synthesis of this compound
Green Chemistry Principles in Synthetic Routes
The principles of green chemistry provide a framework for developing more environmentally benign chemical processes nih.govacs.orgmsu.edu. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis nih.govgreenchemistry-toolkit.orgedu.krd.
In the context of this compound synthesis, applying green chemistry principles would involve:
Waste Prevention: Choosing synthetic routes that minimize the formation of byproducts. For example, catalytic methods are generally preferred over stoichiometric ones nih.govmsu.edu.
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product nih.govacs.orggreenchemistry-toolkit.org. Multicomponent reactions (MCRs) are a good example of atom-economical processes for synthesizing highly substituted pyridines researchgate.net.
Safer Solvents and Auxiliaries: Replacing hazardous solvents like benzene and chloroform with greener alternatives such as ethanol or water, or performing reactions under solvent-free conditions nih.govacs.orgacs.org. Microwave-assisted synthesis has also been shown to be a green chemistry tool, often leading to shorter reaction times and higher yields with less solvent usage nih.gov.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources. For instance, glycerol, a byproduct of biodiesel production, can be used for the synthesis of pyridines rsc.org.
Catalytic Transformations for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations nih.govedu.krd. The synthesis of pyridines and their derivatives has benefited significantly from the development of novel catalytic systems. Transition-metal catalysis, in particular, has provided powerful tools for C-H functionalization and cross-coupling reactions mdpi.com.
For the synthesis of substituted pyridines, various catalytic approaches have been reported:
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki and Heck reactions, which can be employed to introduce substituents onto the pyridine ring mdpi.comnih.gov. For example, pyridylstannanes can be synthesized from halopyridines using a palladium catalyst documentsdelivered.com.
Copper Catalysis: Copper catalysts have been used for the synthesis of pyrimidines from ketones and nitriles mdpi.com. Copper-catalyzed C-H amidation has also been reported for pyridine functionalization acs.org.
Rhodium Catalysis: Rhodium catalysts have been shown to be effective for the C-H amidation of pyridines, allowing for the introduction of amino groups with high regioselectivity acs.org.
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes acs.orgnih.gov.
These catalytic methodologies can be applied to develop more efficient and environmentally friendly routes to this compound by reducing the number of synthetic steps, improving yields, and minimizing waste.
Mechanistic Elucidation of Reactions Involving Methyl 2 Chloro 6 Methoxyisonicotinate
Exploration of Cross-Coupling Reaction Mechanisms with Methyl 2-chloro-6-methoxyisonicotinate
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, possessing a reactive C-Cl bond on an electron-deficient pyridine (B92270) ring, is an excellent electrophilic partner in these transformations.
Nickel-catalyzed cross-electrophile coupling provides a method for forming C-C bonds by coupling two different electrophiles, such as the 2-chloropyridine (B119429) moiety of the title compound with an alkyl halide. nih.gov This approach avoids the pre-formation of organometallic reagents.
The catalytic cycle for the cross-coupling of a 2-chloropyridine with an alkyl bromide typically involves the following key steps:
Oxidative Addition of Ni(0): The active Ni(0) catalyst, often stabilized by ligands like bathophenanthroline (B157979), preferentially undergoes oxidative addition into the more reactive C(sp³)–Br bond of the alkyl bromide to form an alkyl-Ni(II) intermediate.
Reduction and Second Oxidative Addition: The alkyl-Ni(II) complex is reduced by a stoichiometric reductant (e.g., zinc or manganese metal). The resulting Ni(I) species or a related low-valent nickel complex then undergoes a second oxidative addition into the C(sp²)–Cl bond of this compound.
Reductive Elimination: The resulting Ni(III) or a related intermediate, now bearing both the alkyl and the isonicotinate-derived aryl groups, undergoes reductive elimination. This step forms the desired C-C bond, yielding the alkylated pyridine product and regenerating a low-valent nickel species that can re-enter the catalytic cycle.
The use of a rigid ligand like bathophenanthroline is often crucial for promoting the desired cross-coupling over unwanted side reactions, such as homo-coupling. nih.gov
Table 1: Key Features of Nickel-Catalyzed Cross-Electrophile Coupling
| Step | Description | Intermediate Species (Example) |
| Catalyst Activation | Generation of an active Ni(0) species from a precatalyst. | LₙNi(0) |
| First Oxidative Addition | Insertion of Ni(0) into the C-Br bond of an alkyl bromide. | [Alkyl-Ni(II)-Br] |
| Second Oxidative Addition | Insertion of a reduced Ni species into the C-Cl bond of the chloropyridine. | [Alkyl-Ni(III)-(Aryl)-Cl] |
| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Alkyl-Aryl Product + Ni(I) |
Palladium-catalyzed reactions are the most common transition-metal-catalyzed cross-coupling reactions, providing straightforward methods for constructing C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. libretexts.org For this compound, these reactions typically involve coupling with an organometallic nucleophile (R-M). libretexts.org The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.govyoutube.com
The universally accepted mechanism involves three primary steps: libretexts.orgyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate. nih.govyoutube.com
Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium center. libretexts.orgyoutube.com In the case of Suzuki coupling, activation of the organoboron compound with a base is required to facilitate this step. organic-chemistry.org This results in a new Pd(II) complex containing both organic fragments, and the halide from the initial substrate is displaced.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product. nih.gov This step regenerates the Pd(0) catalyst, which can then participate in a new cycle. youtube.com For this to occur, the organic ligands typically need to be in a cis orientation to each other. youtube.com
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Requires a base for activation; reagents are stable and have low toxicity. libretexts.orgorganic-chemistry.org |
| Stille | Organotin (e.g., R-SnBu₃) | Tolerant of many functional groups, but tin reagents are highly toxic. libretexts.org |
| Negishi | Organozinc (e.g., R-ZnX) | Highly reactive nucleophiles, but sensitive to air and water. libretexts.org |
| Sonogashira | Terminal Alkyne (with Cu co-catalyst) | Forms a C(sp²)-C(sp) bond. libretexts.org |
Mechanistic Insights into Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like the pyridine core in this compound. The presence of the electron-withdrawing ester group and the ring nitrogen atom activates the chlorine at the C2-position for substitution by nucleophiles.
The SₙAr mechanism can proceed through two primary pathways: a stepwise pathway or a concerted one. nih.govrsc.org
Stepwise Mechanism (Addition-Elimination): This is the classic and most commonly depicted pathway.
Nucleophilic Attack: A nucleophile (e.g., an amine or an alkoxide) attacks the carbon atom bearing the chlorine leaving group. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the electron-withdrawing groups and the nitrogen atom of the pyridine ring.
Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substituted product.
Concerted Mechanism: Recent studies have shown that many SₙAr reactions are actually concerted. nih.govrsc.org In this mechanism, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. This pathway avoids the formation of a discrete Meisenheimer intermediate and proceeds through a single transition state.
For a substrate like this compound, the reaction is highly regioselective for the C2 position due to the strong activation provided by the adjacent ring nitrogen and the para-ester group. Kinetic studies on similar systems suggest that the specific mechanism (stepwise, concerted, or a borderline case) can be influenced by the nucleophile, the solvent, and the presence of additives or bases. nih.govrsc.orgresearchgate.net
Investigation of Ester Hydrolysis and Transesterification Mechanisms
The methyl ester functionality of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions are typically catalyzed by acid or base. masterorganicchemistry.com
Base-Catalyzed Hydrolysis/Transesterification (BAC2 Mechanism): This is the most common mechanism for ester hydrolysis under basic conditions. ucoz.com
Nucleophilic Addition: A hydroxide (B78521) ion (for hydrolysis) or an alkoxide ion (for transesterification) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com
Tetrahedral Intermediate Formation: This addition step breaks the C=O π-bond and forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide (B1231860) (CH₃O⁻) as the leaving group. In the final step of hydrolysis, the resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, which requires an acidic workup to yield the neutral carboxylic acid.
Acid-Catalyzed Hydrolysis/Transesterification (AAC2 Mechanism): Under acidic conditions, the mechanism involves activation of the carbonyl group. masterorganicchemistry.com
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack: A weak nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking nucleophile to the methoxy (B1213986) group, converting it into a better leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol (B129727) and forming the protonated product (either a carboxylic acid or a new ester).
Deprotonation: The final product is deprotonated to regenerate the acid catalyst.
Both hydrolysis and transesterification are generally reversible processes. The outcome of the reaction can be controlled by applying Le Châtelier's principle, for instance, by using a large excess of water for hydrolysis or the desired alcohol as the solvent for transesterification. masterorganicchemistry.com
Derivatization and Functionalization Strategies of Methyl 2 Chloro 6 Methoxyisonicotinate
Functional Group Transformations at the Ester Moiety
The methyl ester group at the 4-position of the pyridine (B92270) ring is a primary site for functional group interconversion. Common transformations include hydrolysis, amidation, and reduction, which convert the ester into other valuable functional groups.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid. This transformation is typically achieved under basic conditions, a process known as saponification. For instance, a uniquely effective saponification using anhydrous hydroxide (B78521) generated in-situ has been reported for a structurally similar complex ester, highlighting the feasibility of this reaction on a large scale. sci-hub.seresearchgate.net Acid-catalyzed hydrolysis is also a viable method. This conversion is a crucial step in syntheses where the carboxylic acid is required for subsequent coupling reactions, such as amide bond formation.
Amidation: Direct conversion of the methyl ester to an amide can be accomplished by reaction with a primary or secondary amine. This process, often requiring heat or catalysis, is a direct route to N-substituted 2-chloro-6-methoxyisonicotinamides. While direct amidation of esters can be challenging, various modern methods have been developed to facilitate this transformation, including the use of specific catalysts or activating agents. researchgate.netunits.itorganic-chemistry.org
Reduction: The ester functionality can be reduced to a primary alcohol, yielding (2-chloro-6-methoxy-pyridin-4-yl)-methanol. chemicalbook.com This transformation is typically carried out using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like THF or diethyl ether. researchgate.netrsc.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. rsc.org The resulting alcohol can then be used in a variety of further synthetic manipulations, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.
| Transformation | Product | Typical Reagents |
|---|---|---|
| Hydrolysis (Saponification) | 2-chloro-6-methoxyisonicotinic acid | NaOH or KOH in H₂O/MeOH |
| Amidation | N-substituted 2-chloro-6-methoxyisonicotinamide | R¹R²NH, Heat or Catalyst |
| Reduction | (2-chloro-6-methoxy-pyridin-4-yl)-methanol | LiAlH₄ in THF or Et₂O |
Reactivity of the Chloro Substituent in Methyl 2-chloro-6-methoxyisonicotinate
The chlorine atom at the 2-position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of a halogen on an electron-deficient heteroaromatic ring, making it susceptible to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles. This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alkoxides, and thiolates, to form new substituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed reactions. These transformations are fundamental in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine (B119429) derivative with an organoboron reagent, such as a boronic acid or boronic ester, to form a new C-C bond. libretexts.orgyonedalabs.comorganic-chemistry.org It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents and the mild reaction conditions. fishersci.co.uk
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orggoogle.com This reaction has largely replaced harsher classical methods for the synthesis of aryl amines and is a key step in the synthesis of complex pharmaceuticals. sci-hub.seresearchgate.netnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the 2-chloro position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Copper-free variants of this reaction have also been developed. preprints.orgpreprints.org The products, aryl alkynes, are valuable intermediates for further transformations.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgchemicalbook.comwikipedia.org This reaction is a versatile tool for creating new C-C bonds and is widely used in the synthesis of complex organic molecules. wikipedia.org
Stille Coupling: This reaction couples the aryl chloride with an organostannane (organotin) reagent. wikipedia.org The Stille coupling is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C | Pd(0) catalyst, Ligand, Base |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) catalyst, Ligand, Base |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Heck Coupling | Alkene | C-C (sp²) | Pd(0) catalyst, Base |
| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Pd(0) catalyst, Ligand |
Modifications and Substitutions on the Pyridine Core of this compound
While the primary modes of derivatization for this compound focus on the highly reactive ester and chloro functionalities, modifications to the pyridine ring itself represent a more advanced synthetic strategy. Direct C-H functionalization of the pyridine core is a field of active research, aiming to install new substituents at the available C-H positions (positions 3 and 5). However, for a substrate like this compound, the existing substituents direct the reactivity.
Directed ortho-metalation could potentially be used to functionalize the position adjacent to the methoxy (B1213986) group, although this can be complicated by the presence of other reactive sites. rsc.org More complex strategies involve ring-opening and rearrangement reactions to fundamentally alter the heterocyclic core, but these are not common transformations for this specific substrate. In practice, the synthetic utility of this compound is overwhelmingly derived from the predictable and high-yielding reactions at the ester and chloro positions, rather than direct modification of the pyridine ring C-H bonds.
Formation of Complex Molecular Architectures from this compound
The true value of this compound lies in its application as a strategic building block for the construction of complex, high-value molecules, particularly those with biological activity. The orthogonal reactivity of its functional groups allows for its sequential incorporation into larger molecular scaffolds.
A prominent example of the utility of a closely related structural motif is found in the large-scale synthesis of Venetoclax (ABT-199), a first-in-class BCL-2 selective inhibitor used in cancer therapy. sci-hub.seresearchgate.net The redesigned, convergent synthesis of Venetoclax features a critical Buchwald-Hartwig amination to connect two key fragments, one of which is a substituted chloropyridine ester. sci-hub.seresearchgate.net This is followed by a saponification of the ester to the carboxylic acid, which is then coupled with another large fragment to complete the core of the drug molecule. sci-hub.seresearchgate.net This synthetic strategy perfectly illustrates how the functionalities present in molecules like this compound are exploited: the chloro group serves as the anchor point for a C-N cross-coupling reaction, and the ester group is later transformed into a carboxylic acid for a final amide bond formation.
Similarly, related 2-chloropyridine and 2-chloroquinoline (B121035) derivatives are frequently used as intermediates in the synthesis of fused heterocyclic systems. rsc.orgresearchgate.netresearchgate.net The chloro and carbonyl functionalities can participate in intramolecular cyclization reactions to build new rings onto the pyridine core, leading to the formation of complex polycyclic structures that are often found in natural products and pharmaceuticals. diva-portal.org
Applications of Methyl 2 Chloro 6 Methoxyisonicotinate in Advanced Organic Synthesis
Methyl 2-chloro-6-methoxyisonicotinate as a Key Building Block for Heterocyclic Systems
The chemical structure of this compound makes it an ideal precursor for a wide range of heterocyclic compounds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions. The ester and methoxy (B1213986) groups can also be modified, offering a suite of synthetic possibilities for chemists to explore. This strategic placement of functional groups allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks from a relatively simple starting material.
Precursor for Phthalocyanine (B1677752) Derivatives
This compound serves as a crucial starting material in the synthesis of precursors for phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds that have extensive applications in materials science. The synthesis typically involves the conversion of the pyridine (B92270) derivative into a substituted phthalonitrile (B49051), which then undergoes cyclotetramerization.
In a representative synthesis, a derivative, Methyl 2-hydroxy-6-methoxyisonicotinate, is reacted with 4,5-dichlorophthalonitrile (B145054) via an aromatic nucleophilic substitution reaction to yield Methyl 2-(2-Chloro-4,5-dicyanophenoxy)-6-methoxyisonicotinate. This phthalonitrile intermediate, which now incorporates the pyridine moiety, is the direct precursor for the macrocycle. The subsequent cyclotetramerization of this precursor in the presence of a metal salt, such as zinc acetate, and a high-boiling solvent like quinoline, leads to the formation of novel zinc(II) phthalocyanines. nih.gov These resulting macrocycles are peripherally substituted with the methoxyisonicotinate group, which influences their solubility and electronic properties. nih.gov
| Reactant/Component | Role/Type | Details/Amount |
|---|---|---|
| Methyl 2-(2-Chloro-4,5-dicyanophenoxy)-6-methoxyisonicotinate | Phthalonitrile Precursor | 7.28 mmol |
| Zn(CH3COO)2 · 2H2O | Metal Salt | 2.37 mmol |
| Quinoline | Solvent | 12 mL |
| Reaction Conditions | Temperature/Time | 185-190°C for 24 h |
| Product | Phthalocyanine | Zinc(II) Phthalocyanine with pyridine substituents |
Synthesis of Diverse Pyridine and Quinolone Scaffolds
The reactivity of the 2-chloro substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds. By coupling the pyridine core with a wide array of aryl or vinyl boronic acids, a diverse library of 2-aryl- or 2-vinyl-6-methoxyisonicotinates can be generated. libretexts.orgorganic-chemistry.org These reactions typically proceed under mild conditions and tolerate a broad range of functional groups, making this a versatile strategy for creating complex pyridine scaffolds. researchgate.net
The general mechanism involves three key steps: oxidative addition of the chloropyridine to a palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This synthetic handle allows for the systematic modification of the pyridine ring, which is a core component of many biologically active compounds.
Furthermore, substituted chloropyridines are valuable precursors for the synthesis of fused heterocyclic systems like quinolones. Through annulation reactions, where a new ring is constructed onto the existing pyridine scaffold, complex polycyclic structures can be accessed. For instance, intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline have been synthesized as key components for quinoline-based inhibitors, highlighting the utility of such substituted heterocycles in building more complex frameworks. atlantis-press.com
Utility in the Development of Bioactive Molecules
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. As a versatile precursor to highly functionalized pyridine and quinolone derivatives, this compound is an important intermediate in the synthesis of potentially bioactive molecules. Its utility lies in its capacity to generate diverse molecular structures that can be screened for various biological activities.
Intermediate in the Synthesis of Enzyme Inhibitors (e.g., 3-Dehydroquinase Inhibitors)
Many enzyme inhibitors are built upon substituted heterocyclic cores designed to interact with the active sites of specific enzymes. nih.govmdpi.com The development of potent and selective inhibitors is a cornerstone of modern drug discovery. While the direct application of this compound as an intermediate in the synthesis of 3-dehydroquinase inhibitors is not prominently documented in available research, its role as a building block for complex heterocyclic systems is highly relevant. Pyridine and its derivatives are known components of various classes of enzyme inhibitors. nih.govnih.gov The functional handles on the molecule allow for the introduction of pharmacophores necessary for biological activity, making it a valuable starting point for the synthesis of novel compounds intended for screening as enzyme inhibitors.
Contribution to Novel Drug Discovery Intermediates
In drug discovery, the ability to rapidly synthesize a library of related compounds for structure-activity relationship (SAR) studies is crucial. This compound is an ideal intermediate for this purpose. The predictable reactivity of its chloro group in cross-coupling reactions allows medicinal chemists to systematically vary the substituents at the 2-position of the pyridine ring. researchgate.net This systematic modification helps in understanding how different chemical groups affect the biological activity of a molecule, thereby guiding the optimization of lead compounds. Its role as a versatile scaffold enables the exploration of chemical space around the pyridine core, contributing to the discovery of new drug candidates. nih.govresearchgate.net
Role in Materials Science and Functional Molecule Design
The application of this compound extends beyond medicinal chemistry into the realm of materials science. This is primarily through its use as a precursor for phthalocyanine-based functional molecules. nih.gov Phthalocyanines are renowned for their intense color, high thermal and chemical stability, and unique electronic properties. nih.gov
By incorporating the pyridine moiety from this compound into the phthalocyanine macrocycle, the properties of the resulting material can be fine-tuned. These substituted phthalocyanines have a wide range of applications, including:
Dyes and Pigments: Their strong absorption in the visible spectrum makes them excellent colorants. nih.gov
Chemical Sensors: Changes in their electronic spectra upon exposure to certain chemicals can be used for sensing applications. nih.gov
Molecular Solar Cells: They can act as photosensitizers in dye-sensitized solar cells, converting light into electrical energy. nih.gov
Semiconductors: Their π-conjugated system allows them to function as semiconductors in organic field-effect transistors (OFETs). nih.gov
Photodynamic Therapy: As photosensitizers, they can generate reactive oxygen species upon light irradiation, which can be used to destroy cancer cells. nih.gov
The ability to synthesize these advanced materials from a versatile building block like this compound underscores its importance in the design and development of next-generation functional molecules.
Advanced Spectroscopic and Spectrometric Characterization of Methyl 2 Chloro 6 Methoxyisonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of methyl 2-chloro-6-methoxyisonicotinate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, a complete picture of the molecular connectivity can be assembled.
In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals. Due to the substitution pattern, two signals corresponding to the two protons on the pyridine ring would be anticipated. The methoxy (B1213986) group (-OCH₃) attached to the pyridine ring and the methyl group of the ester (-COOCH₃) would each produce a singlet in the upfield region of the spectrum. The chemical shifts of these protons are influenced by the electronic environment created by the chloro, methoxy, and methyl ester substituents.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the two methyl groups. The chemical shifts of the ring carbons are particularly informative about the electronic effects of the substituents. For instance, the carbon atom bonded to the chlorine atom will exhibit a characteristic chemical shift.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. mdpi.com For derivatives of this compound, changes in the NMR spectra, such as the appearance or disappearance of signals or shifts in their positions, provide definitive evidence of chemical modification. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | Doublet |
| Pyridine-H | 7.0 - 8.5 | Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| Pyridine Ring Carbons | 110 - 160 |
| Methoxy (-OCH₃) | 50 - 60 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu For the related compound, methyl 2-chloro-6-methoxypyridine-3-carboxylate, a molecular ion peak (M+1) at m/z = 202 has been reported, which is consistent with its molecular formula. chemicalbook.com
The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org The pyridine ring itself is relatively stable, but cleavage of the substituent groups is expected. libretexts.org The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule and to identify related compounds in a mixture. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | Corresponds to MW | Molecular ion |
| [M+2]⁺ | MW + 2 | Isotope peak due to ³⁷Cl |
| [M-CH₃]⁺ | MW - 15 | Loss of a methyl radical |
| [M-OCH₃]⁺ | MW - 31 | Loss of a methoxy radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. libretexts.orglibretexts.org In the IR spectrum of this compound, a strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. pressbooks.pubopenstax.org The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region, typically between 200 and 400 nm, arising from π→π* transitions within the pyridine ring. The presence of substituents like the chloro, methoxy, and ester groups can influence the position and intensity of these absorption maxima (λmax). For instance, the methoxy group, being an auxochrome, may cause a bathochromic (red) shift in the absorption bands.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester and Ether) | 1000 - 1300 |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
Table 5: Expected UV-Vis Absorption for this compound
| Transition | Expected λmax (nm) |
|---|
Computational and Theoretical Chemistry Studies on Methyl 2 Chloro 6 Methoxyisonicotinate
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like Methyl 2-chloro-6-methoxyisonicotinate. researchgate.net These calculations provide a theoretical framework to understand the distribution of electrons within the molecule, which governs its chemical behavior.
Detailed DFT studies can be employed to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles with high accuracy. Such calculations often utilize basis sets like 6-311++G(2d, p) to provide a good balance between computational cost and accuracy. researchgate.net
From the optimized geometry, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. researchgate.net Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.5 | Debye |
| Electron Affinity | 1.2 | eV |
| Ionization Potential | 7.1 | eV |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (if applicable to derivatives)
While specific studies on this compound itself may be limited, the techniques of molecular docking and molecular dynamics (MD) simulations are highly relevant for understanding the interactions of its potential derivatives with biological targets. nih.gov These computational methods are cornerstones of modern drug discovery and development, allowing for the virtual screening of compounds and detailed analysis of their binding modes. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a force field that approximates the binding affinity. The docking score provides an estimate of the strength of the interaction. nih.gov
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the stability of the binding pose, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding. nih.gov Analysis of the MD trajectory can yield valuable information on the binding free energy and the key residues involved in the interaction.
Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for a Derivative of this compound
| Parameter | Description | Typical Value/Observation |
| Docking Score | Estimated binding affinity to a target protein. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding pocket forming significant interactions. | TYR 234, LYS 112, ILE 250 |
| Hydrogen Bonds | Number and nature of hydrogen bonds formed between ligand and receptor. | 2 (with TYR 234, LYS 112) |
| RMSD of Ligand | Root Mean Square Deviation of the ligand's position during simulation, indicating stability. | < 2 Å |
| Binding Free Energy (MM/PBSA) | More accurate estimation of binding affinity from MD simulations. | -45.5 kcal/mol |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking and dynamics simulations.
Reaction Pathway Modeling and Energetic Profiles of Transformations Involving this compound
Theoretical modeling of reaction pathways is a powerful approach to understand the mechanisms and kinetics of chemical transformations involving this compound. nih.gov Using quantum chemical methods, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com
The activation energy barrier, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. nih.gov Computational methods such as DFT are commonly used for these calculations, and more advanced methods can be employed for higher accuracy. nih.gov
For instance, the substitution of the chloro group or the methoxy (B1213986) group on the pyridine (B92270) ring could be modeled. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a reactive intermediate. The influence of solvents can also be incorporated into these models using continuum solvation models or by including explicit solvent molecules. mdpi.com
These theoretical investigations provide a molecular-level understanding of the reaction, which can be used to optimize reaction conditions, predict the formation of byproducts, and design more efficient synthetic routes. mdpi.com
Table 3: Illustrative Energetic Profile for a Nucleophilic Aromatic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +5.6 |
| Products | -10.8 |
Note: This table presents a hypothetical energetic profile for a representative reaction to illustrate the data obtained from reaction pathway modeling.
Environmental and Sustainability Considerations in Methyl 2 Chloro 6 Methoxyisonicotinate Research
Adoption of Green Chemistry Principles in Industrial and Laboratory Synthesis
The synthesis of highly substituted pyridine (B92270) derivatives such as Methyl 2-chloro-6-methoxyisonicotinate traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The adoption of green chemistry principles seeks to mitigate these environmental concerns by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. mdpi.comnih.gov
In the context of this compound synthesis, several green chemistry principles are particularly relevant:
Prevention of Waste: It is preferable to prevent waste formation than to treat it after it has been created. This can be achieved by designing synthetic routes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are preferable to substitution reactions which generate by-products.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the selection of starting materials, reagents, and solvents.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. In recent years, there has been a move towards using greener solvents such as water, supercritical fluids, or ionic liquids in the synthesis of pyridine derivatives. rsc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. The use of solid acid or base catalysts, for example, can replace corrosive and difficult-to-handle mineral acids.
One potential synthetic route to this compound could start from 2-hydroxy-6-methoxypyridine-4-carboxylic acid. A key step would be the chlorination of the hydroxyl group. Traditional methods for this transformation often use reagents like phosphorus oxychloride (POCl₃), which is hazardous and generates significant waste. nih.gov A greener approach might involve the use of a milder and more selective chlorinating agent, potentially in a solvent-free reaction or using a recyclable solvent. nih.gov
The subsequent esterification of the carboxylic acid group with methanol (B129727) can be catalyzed by an acid. While strong mineral acids like sulfuric acid are effective, they are corrosive and require neutralization, adding to the waste stream. The use of a solid acid catalyst that can be easily filtered off and reused would be a greener alternative.
The following table outlines some potential green chemistry approaches for the synthesis of this compound:
| Synthetic Step | Traditional Method | Potential Green Alternative | Relevant Green Chemistry Principle(s) |
| Chlorination | Use of excess phosphorus oxychloride (POCl₃) as both reagent and solvent. | Use of a milder chlorinating agent (e.g., N-chlorosuccinimide) with a catalytic amount of a phosphine (B1218219) or employing a solvent-free reaction with equimolar POCl₃. nih.gov | Less Hazardous Chemical Syntheses, Prevention of Waste, Safer Solvents and Auxiliaries. |
| Esterification | Fischer-Speier esterification using excess methanol and a stoichiometric amount of concentrated sulfuric acid. | Use of a solid acid catalyst (e.g., an ion-exchange resin) that can be easily recovered and reused. | Catalysis, Prevention of Waste. |
| Overall Process | Multi-step synthesis with isolation and purification of intermediates, leading to solvent and energy consumption. | A one-pot or telescopic synthesis where sequential reactions are carried out in the same reactor without isolating intermediates. | Design for Energy Efficiency, Prevention of Waste. |
By systematically applying these principles, the environmental footprint of producing this compound can be significantly reduced.
Waste Minimization and By-product Management
The synthesis of halogenated pyridine derivatives can generate a variety of waste streams, including aqueous waste containing acids, bases, and salts, as well as organic waste containing solvents and by-products. cdc.gov Effective waste minimization and by-product management are crucial for the sustainability of the manufacturing process.
Key strategies for waste management in the production of this compound include:
Source Reduction: The most effective strategy is to minimize waste generation at the source by optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of by-products.
Solvent Recycling: Where solvents are necessary, implementing a robust solvent recovery and recycling program can significantly reduce waste and costs. Distillation is a common method for solvent purification and reuse.
By-product Valorization: Instead of treating by-products as waste, opportunities for their conversion into valuable products should be explored. For example, if the chlorination step produces phosphoric acid as a by-product, it could potentially be recovered and used in other applications.
Treatment of Effluents: Aqueous waste streams should be neutralized and treated to remove organic contaminants before discharge. Advanced oxidation processes or biological treatment methods can be employed for the degradation of pyridine and its derivatives in wastewater. mdpi.com For concentrated waste streams that cannot be recycled or treated, incineration is a common disposal method. cdc.gov
The chlorination of hydroxypyridines can lead to the formation of various chlorinated by-products, depending on the reaction conditions. eurochlor.org These by-products can be toxic and persistent in the environment. Therefore, careful control of the chlorination process is necessary to minimize their formation. Any chlorinated by-products that are formed must be separated and disposed of as hazardous waste, typically through high-temperature incineration. cdc.gov
The following table summarizes potential waste streams and their management strategies for the synthesis of this compound:
| Waste Stream | Potential Source | Management Strategy |
| Acidic/Basic Aqueous Waste | Neutralization steps after chlorination and esterification. | Neutralization, followed by biological treatment or other advanced wastewater treatment methods to remove organic residues. mdpi.com |
| Spent Solvents | Reaction medium, extraction, and purification steps. | Recovery and recycling via distillation. If recycling is not feasible, incineration for energy recovery. |
| Chlorinated Organic By-products | Side reactions during the chlorination step. | Separation and disposal as hazardous waste, typically through high-temperature incineration. cdc.gov |
| Solid Catalyst Waste | Use of solid acid or base catalysts. | Regeneration and reuse. If regeneration is not possible, disposal according to regulations, potentially after recovery of valuable metals. |
By implementing a comprehensive waste management plan, the environmental impact of producing this compound can be effectively managed.
Life Cycle Assessment Considerations for this compound Production
A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. For a chemical intermediate like this compound, a "cradle-to-gate" LCA would typically be performed, covering all stages from the extraction of raw materials to the point where the final product leaves the factory gate.
Conducting a comprehensive LCA for this compound production is challenging due to the lack of publicly available data for many of the inputs and emissions. rsc.org However, a qualitative consideration of the life cycle stages can highlight potential environmental hotspots:
Raw Material Acquisition: The environmental impact of this stage depends on the origin of the starting materials. If the synthesis begins from petroleum-derived feedstocks, the impacts associated with fossil fuel extraction and processing would be included. The use of bio-based starting materials could potentially reduce the carbon footprint, but would also have associated land and water use impacts.
Chemical Synthesis: This stage is often the most significant in terms of environmental impact for specialty chemicals. Key factors include:
Energy Consumption: The energy required for heating, cooling, stirring, and separation processes can be substantial.
Reagent and Catalyst Production: The environmental impacts of producing all the necessary chemicals for the synthesis are also part of the life cycle.
Emissions and Waste: Emissions to air and water, as well as the generation of solid and liquid waste, all contribute to the environmental impact.
Product Purification: The purification of the final product, for example by distillation or crystallization, can be energy-intensive and may require additional solvents.
Packaging and Transportation: The environmental impacts of packaging materials and the transportation of the final product to the customer are also considered in a full LCA.
A simplified LCA framework for the production of this compound is presented in the table below:
| Life Cycle Stage | Key Inputs | Key Outputs (to environment) | Potential Environmental Hotspots |
| Raw Material Acquisition | Crude oil, natural gas, biomass | Greenhouse gas emissions, water use | Depletion of fossil resources, land use change (for biomass) |
| Chemical Synthesis | Starting materials, reagents, solvents, catalysts, energy (electricity, steam) | Air emissions (VOCs, CO₂), wastewater, solid waste (by-products, spent catalyst) | Energy consumption, use of hazardous solvents, generation of toxic by-products |
| Product Purification | Crude product, solvents, energy | Solvent emissions, wastewater, solid waste (impurities) | High energy demand for distillation, solvent losses |
| Packaging & Distribution | Packaging materials, energy for transportation | Solid waste from packaging, emissions from transport | Use of non-renewable packaging materials, fuel consumption |
By identifying these potential hotspots, research and development efforts can be focused on improving the sustainability of the production process. For example, reducing energy consumption through process intensification, replacing hazardous solvents with greener alternatives, and developing more efficient catalytic systems can all contribute to a lower environmental impact over the entire life cycle of the product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl 2-chloro-6-methoxyisonicotinate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves esterification of 2-chloro-6-methoxyisonicotinic acid using methanol under acidic or coupling conditions. Catalysts like concentrated sulfuric acid or DCC (dicyclohexylcarbodiimide) can enhance esterification efficiency. Reaction optimization should include:
- Temperature control (e.g., reflux in methanol at 60–80°C).
- Monitoring progress via TLC or HPLC to minimize side products.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may require protecting-group strategies for the methoxy or chloro substituents to prevent undesired reactivity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and esterification.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable.
- IR Spectroscopy : To identify ester carbonyl (C=O) stretches (~1700–1750 cm). Cross-validation with computational predictions (e.g., DFT-calculated spectra) can resolve conflicting data .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic and steric effects of substituents in this compound?
- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient corrections can model substituent effects . Key steps include:
- Geometry optimization at the B3LYP/6-311+G(d,p) level.
- Analysis of frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Electrostatic potential (ESP) mapping to assess steric hindrance from the methoxy and chloro groups.
- Compare computed C chemical shifts with experimental NMR data to validate models .
Q. What strategies can resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from varying reaction conditions or unaccounted catalyst-substrate interactions. To address this:
- Systematic Replication : Control variables (catalyst loading, solvent polarity, temperature) and use in-situ monitoring (e.g., ReactIR).
- Mechanistic Probes : Isotopic labeling (e.g., O in methoxy groups) to track bond cleavage.
- Computational Screening : DFT-based transition-state analysis to identify competing pathways . For example, assess whether the chloro group participates in metal coordination or acts as a leaving group under specific conditions.
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?
- Methodological Answer : The methoxy group is an electron-donating para-director, while the chloro substituent is weakly deactivating. To determine regioselectivity:
- Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides).
- Use DFT to calculate activation energies for substitution at C-2 (chloro site) vs. C-6 (methoxy-adjacent).
- Analyze charge distribution via Natural Bond Orbital (NBO) analysis to identify electron-deficient positions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., H NMR shifts) for this compound?
- Methodological Answer : Conflicting NMR data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Standardize solvent and temperature conditions (e.g., DMSO-d at 25°C).
- Synthesize derivatives (e.g., acylated methoxy groups) to stabilize conformers.
- Validate assignments using 2D NMR (COSY, HSQC) and DFT-predicted chemical shifts .
Experimental Design Considerations
Q. What precautions are necessary when designing reactions involving this compound under basic or nucleophilic conditions?
- Methodological Answer : The chloro group is susceptible to displacement, while the ester may hydrolyze. To prevent side reactions:
- Avoid strong bases (e.g., NaOH) unless intentional dechlorination/hydrolysis is desired.
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres for metal-catalyzed reactions.
- Monitor pH in aqueous mixtures to stabilize the ester functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
